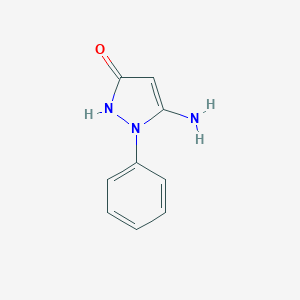

5-amino-1-phenyl-1H-pyrazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1-phenyl-1H-pyrazol-3-ol is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

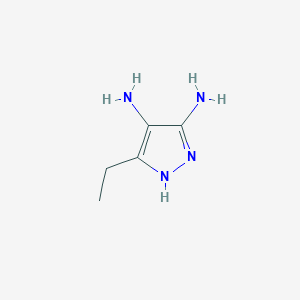

The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol and similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods involve a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of 5-amino-1-phenyl-1H-pyrazol-3-ol is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms . This structure is common in a wide range of synthesized drugs, polymers, dyes, and functional materials .Chemical Reactions Analysis

5-Amino-1-phenyl-1H-pyrazol-3-ol, like other 5-amino-pyrazoles, can participate in a variety of chemical reactions to form diverse heterocyclic compounds . These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

5-Amino-1-phenyl-1H-pyrazol-3-ol is a solid substance with a molecular weight of 175.19 . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Applications in Heterocyclic Chemistry

The compound 5-amino-1-phenyl-1H-pyrazol-3-ol and its derivatives are pivotal in the synthesis of various heterocyclic compounds. The reactivity of related compounds like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones makes them valuable building blocks in the construction of a diverse array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This synthesis versatility indicates a broad utility in chemical research, particularly in creating compounds with potential biological and pharmaceutical applications (Gomaa & Ali, 2020).

Therapeutic and Biological Properties

Pyrazoline derivatives, a category to which 5-amino-1-phenyl-1H-pyrazol-3-ol belongs, exhibit a wide range of therapeutic properties. These compounds are recognized for their significant pharmacological effects, including antimicrobial (antibacterial, antifungal), anti-inflammatory, analgesic, antidepressant, and anticancer activities. The structural diversity and the ability to modify the pyrazoline nucleus make these compounds highly relevant in the development of new pharmacologically active agents (Shaaban, Mayhoub, & Farag, 2012).

Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 5-amino-1-phenyl-1H-pyrazol-3-ol, is a privileged structure in drug discovery. Its use as a building block for developing drug-like candidates has shown a broad range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and central nervous system agents. The structure-activity relationship (SAR) studies of this scaffold have gained significant attention, indicating a vast potential for further exploitation in medicinal chemistry (Cherukupalli et al., 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Orientations Futures

5-Amino-pyrazoles, including 5-amino-1-phenyl-1H-pyrazol-3-ol, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Therefore, future research may focus on preparing this functional scaffold and finding new and improved applications .

Propriétés

IUPAC Name |

3-amino-2-phenyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFVUVLAEDLCQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990564 |

Source

|

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-phenyl-1H-pyrazol-3-ol | |

CAS RN |

70373-98-7 |

Source

|

| Record name | NSC266159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)